molecular formula C23H27N3O8S2 B2593272 (Z)-methyl 2-(6-sulfamoyl-2-((3,4,5-triethoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 887208-29-9

(Z)-methyl 2-(6-sulfamoyl-2-((3,4,5-triethoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2593272
CAS No.: 887208-29-9
M. Wt: 537.6
InChI Key: KANMBOVVZRYVNC-BZZOAKBMSA-N
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Description

(Z)-methyl 2-(6-sulfamoyl-2-((3,4,5-triethoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a sophisticated benzothiazole-sulfonamide derivative designed for advanced biochemical and pharmacological research. This compound is of significant interest in enzyme inhibition studies, particularly as a potential high-affinity, selective inhibitor of carbonic anhydrase (CA) isozymes, with a strong focus on the tumor-associated CAIX isoform . The primary sulfonamide group is a known key pharmacophore that binds to the zinc ion in the active site of carbonic anhydrases, a family of enzymes that catalyze the reversible hydration of carbon dioxide and are implicated in critical physiological and pathological processes, including pH regulation and tumor progression . The strategic incorporation of the 3,4,5-triethoxybenzoyl moiety is intended to enhance selectivity for specific CA isoforms like CAIX, which is overexpressed in various solid tumors and contributes to an acidic microenvironment that enables cancer invasion and metastasis . Compounds of this class, characterized by a restrained benzenesulfonamide ring with specific ortho and meta substituents, have demonstrated remarkable sub-nanomolar binding affinity (Kd) and over 100-fold selectivity for CAIX over other human CA isozymes, making them valuable chemical tools for investigating cancer biology and developing novel anticancer therapeutics . The Z-configuration around the imino bond and the complex molecular architecture, featuring a benzothiazole core, sulfamoyl group, and ester functionality, are critical for its spatial orientation and interaction with biological targets. Researchers will find this compound essential for probing enzyme mechanisms, studying the tumor microenvironment, and as a lead structure in selective inhibitor design programs. This product is intended for non-human research applications only and is not designed for diagnostic, therapeutic, or any veterinary use.

Properties

IUPAC Name

methyl 2-[6-sulfamoyl-2-(3,4,5-triethoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O8S2/c1-5-32-17-10-14(11-18(33-6-2)21(17)34-7-3)22(28)25-23-26(13-20(27)31-4)16-9-8-15(36(24,29)30)12-19(16)35-23/h8-12H,5-7,13H2,1-4H3,(H2,24,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KANMBOVVZRYVNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-methyl 2-(6-sulfamoyl-2-((3,4,5-triethoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core. The key steps include:

    Formation of the benzo[d]thiazole core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the sulfamoyl group: The sulfamoyl group can be introduced via sulfonation reactions using reagents such as chlorosulfonic acid or sulfur trioxide.

    Attachment of the triethoxybenzoyl imino group: This step involves the condensation of 3,4,5-triethoxybenzoyl chloride with the benzo[d]thiazole derivative in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(Z)-methyl 2-(6-sulfamoyl-2-((3,4,5-triethoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfamoyl group or the benzo[d]thiazole core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-methyl 2-(6-sulfamoyl-2-((3,4,5-triethoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound has shown potential as a bioactive molecule with applications in drug discovery and development. Its ability to interact with specific biological targets makes it a candidate for studying enzyme inhibition and receptor binding.

Medicine

In medicine, this compound is being investigated for its therapeutic potential. It may have applications in the treatment of diseases such as cancer, inflammation, and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its chemical stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (Z)-methyl 2-(6-sulfamoyl-2-((3,4,5-triethoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate involves its interaction with molecular targets such as enzymes and receptors. The sulfamoyl group and the benzo[d]thiazole core play crucial roles in binding to these targets, leading to inhibition or activation of specific pathways. The triethoxybenzoyl imino group may enhance the compound’s affinity and specificity for its targets.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Core Structure Key Substituents Functional Implications
Target Compound Benzothiazole 6-SO₂NH₂, 2-(Z-triethoxybenzoyl imino), 3-methyl acetate Antibacterial potential, enhanced lipophilicity, stereospecific interactions
Ethyl 2-(2-(1H-Indol-3-yl)Benzo[d]Thiazol-3(2H)-yl)-2-Cyanoacetate () Benzothiazole 2-Indole, 3-cyanoacetate CNS activity (indole motif), reactivity via cyano group
Methyl 2-(2-Amino-1,3-Thiazol-4-yl)-2-[(Z)-Methoxycarbonylmethoxyimino]-Ethanoate () Thiazole 2-Amino, 4-(Z-methoxycarbonylmethoxyimino), methyl ester Antibiotic precursor (cephalosporin synthesis), crystal stabilization via H-bonding
Metsulfuron Methyl () Benzoate-triazine Triazine-sulfonylurea bridge Herbicidal activity (ALS enzyme inhibition)

Research Findings and Implications

  • Sulfamoyl vs. Sulfonylurea : Unlike ’s sulfonylurea herbicides, the sulfamoyl group in the target compound may enable antibacterial mechanisms akin to sulfonamide drugs .
  • Stereochemical Influence: The Z-configuration of the imino group likely enhances target specificity, as seen in ’s cephalosporin intermediates, where stereochemistry dictates bioactivity .

Biological Activity

(Z)-methyl 2-(6-sulfamoyl-2-((3,4,5-triethoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a complex structure that incorporates a benzo[d]thiazole moiety, a sulfonamide group, and an ester functional group. The structural components are believed to contribute to its biological activity by interacting with specific biological targets.

Anticancer Properties

Recent studies suggest that compounds similar to this compound may exhibit anticancer properties through the inhibition of carbonic anhydrase (CA) isozymes. For instance, methyl 5-sulfamoyl-benzoates have been shown to selectively inhibit CAIX, an isozyme overexpressed in various tumors, thus acidifying the tumor microenvironment and promoting metastasis .

Table 1: Binding Affinity of Sulfamoyl Compounds to CA Isozymes

CompoundBinding Affinity (Kd, nM)Selectivity
4b0.12>100-fold over other CA isozymes
3b0.08High selectivity for CAIX

The proposed mechanism involves the binding of the compound to the active site of CAIX, leading to a decrease in its enzymatic activity. This inhibition can result in reduced tumor growth and metastasis. The structural analysis via X-ray crystallography has provided insights into how specific substitutions on the benzenesulfonamide ring can enhance binding affinity and selectivity for CAIX over other isozymes .

Case Studies

Several studies have investigated the biological effects of related compounds in preclinical models:

  • In vitro Studies : In vitro assays demonstrated that compounds with similar structures inhibited cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest.
  • In vivo Studies : Animal models treated with these compounds showed significant tumor regression compared to control groups, highlighting their potential as therapeutic agents.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies have indicated that modifications on the benzene ring and the sulfonamide group significantly influence biological activity. For example:

  • Substituents : The presence of electron-donating groups on the aromatic ring enhances binding affinity.
  • Functional Groups : The sulfonamide group is crucial for CA inhibition; variations here can lead to differing levels of activity .

Q & A

Q. Why do synthetic yields vary significantly between labs for the same protocol?

  • Methodology :
  • Trace Metal Analysis : Check for Fe³⁺ or Cu²⁺ contaminants in reagents that may catalyze side reactions .
  • Reaction Monitoring : Use in-situ IR or Raman spectroscopy to detect incomplete imine formation or premature cyclization .

Tables for Key Data

Q. Table 1: Recommended Analytical Parameters

TechniqueParametersReference
HPLCC18 column, 0.1% TFA in H2O/MeCN gradient
1H NMR500 MHz, DMSO-d6, δ 8.2–8.5 (imine H)
Elemental AnalysisAcceptable deviation: C ±0.3%, H ±0.1%

Q. Table 2: Stability Study Design

ConditionParametersDurationAnalysis Method
Acidic (pH 1.2)0.1 M HCl, 37°C48 hHPLC-MS
Oxidative3% H2O2, 25°C24 hTLC/UV

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